molecular formula C9H9N3O2 B2872535 Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1352910-19-0

Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2872535
CAS No.: 1352910-19-0
M. Wt: 191.19
InChI Key: LTRSMQJKXTXEOK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is an organic compound with the molecular formula C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol . It is classified as a pyrazolo[1,5-a]pyridine, a fused bicyclic heterocyclic system of significant interest in synthetic and medicinal chemistry . Research Applications and Value This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure features multiple functional groups—an amine and an ester—that allow for further derivatization, making it a valuable precursor in drug discovery efforts . Compounds based on the pyrazolopyridine scaffold are widely investigated for their pharmacological potential. While research is ongoing, similar structures have been explored as core components in the development of inhibitors for various therapeutic targets . For instance, structurally related pyrazolo[1,5-a]pyrimidine carboxamides have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways . The pyrazolopyridine core is known for its ability to mimic purine bases, which contributes to its relevance in designing biologically active molecules . Handling and Usage For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSMQJKXTXEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazole with methyl 3-oxo-3-pyridinecarboxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives .

Scientific Research Applications

Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolopyridine with a fused pyrazole and pyridine ring structure that is significant in organic and medicinal chemistry. It is investigated for its biological activities and use in various fields.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research explores its use as a lead compound for developing new therapeutic agents.
  • Industry It is used in developing novel materials and as an intermediate in the synthesis of various chemical products.

This compound has garnered attention in medicinal chemistry because of its potential biological activities.

Antimicrobial Properties Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. For example, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or interact with nucleic acids, affecting various cellular processes. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Use as Kinase Inhibitors

Pyrazolo[1,5-a]pyridine derivatives can be used as AXL and c-MET kinase inhibitors . Protein kinases participate in the signaling events that control the activation, growth, and differentiation of cells, and high protein kinase activity has been implicated in many diseases . Selective inhibition of the action of the kinase would be expected to have a beneficial effect .

Mechanism of Action

The mechanism of action of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Pyrazolo[1,5-a]pyridine-3-carboxylates exhibit diverse biological and physicochemical properties depending on substituent patterns. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Properties/Activities Synthesis Yield Reference
Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂, 3-COOCH₃ Building block for kinase inhibitors High (Commercial)
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂, 3-COOEt HIV-1 reverse transcriptase inhibition 100%
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br, 3-COOCH₃ Intermediate for cross-coupling reactions 30%
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 5-CH₂OH, 3-COOEt Unreported bioactivity N/A
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate 5-COOEt, 3-isoxazole Antitumor potential (in vitro) 89%
Key Observations:
  • Halogen Substituents (e.g., 4-Br) : Increase lipophilicity, improving membrane permeability but may reduce solubility.
  • Ester Group (COOCH₃ vs. COOEt) : Methyl esters generally hydrolyze faster than ethyl esters, affecting metabolic stability.

Biological Activity

Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : Approximately 191.19 g/mol
  • Core Structure : The compound features a pyrazolo[1,5-a]pyridine core with an amino group and a carboxylate ester, which enhances its chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines. For example, it has shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell division .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or interact with nucleic acids, affecting various cellular processes. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

In Vitro Studies

A series of studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

  • IC50 Values : A study reported IC50 values ranging from 15.2 µM to 201.3 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
CompoundCell LineIC50 (µM)
This compoundVarious15.2 - 201.3
Standard Drug (e.g., Acarbose)α-glucosidase750.0

In Vivo Studies

In vivo studies have demonstrated that derivatives of this compound can significantly prolong survival in animal models bearing tumors. For example, certain analogs showed improved survival rates in L1210 leukemia-bearing mice when administered at specific dosages .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazolo compounds but is unique due to its specific substitution pattern:

CompoundStructural FeaturesBiological Activity
This compoundAmino group + Carboxylate esterAntimicrobial, Anticancer
Other Pyrazolo CompoundsVariesVaries

This unique structure enhances its reactivity and biological activity compared to other derivatives within the pyrazolo family.

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